4-(2,3-Difluorophenyl)-3-butyn-1-ol
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Overview
Description
4-(2,3-Difluorophenyl)but-3-yn-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a butynol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-difluorophenyl)but-3-yn-1-ol typically involves the reaction of 2,3-difluorobenzene with propargyl alcohol under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 2,3-difluorobenzene is reacted with propargyl alcohol in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of 4-(2,3-difluorophenyl)but-3-yn-1-ol may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-Difluorophenyl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(2,3-difluorophenyl)but-3-yn-1-one.
Reduction: Formation of 4-(2,3-difluorophenyl)but-3-en-1-ol or 4-(2,3-difluorophenyl)butan-1-ol.
Substitution: Formation of halogenated derivatives of 4-(2,3-difluorophenyl)but-3-yn-1-ol.
Scientific Research Applications
4-(2,3-Difluorophenyl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,3-difluorophenyl)but-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with aromatic residues in proteins, while the alkyne and hydroxyl groups can participate in hydrogen bonding and covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 4-(3,4-Difluorophenyl)but-3-yn-1-ol
- 4-(2,4-Difluorophenyl)but-3-yn-1-ol
- 4-(2,3-Difluorophenyl)but-2-en-1-ol
Comparison: 4-(2,3-Difluorophenyl)but-3-yn-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research.
Properties
Molecular Formula |
C10H8F2O |
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Molecular Weight |
182.17 g/mol |
IUPAC Name |
4-(2,3-difluorophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H8F2O/c11-9-6-3-5-8(10(9)12)4-1-2-7-13/h3,5-6,13H,2,7H2 |
InChI Key |
SPAQTEXUIPZMBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C#CCCO |
Origin of Product |
United States |
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